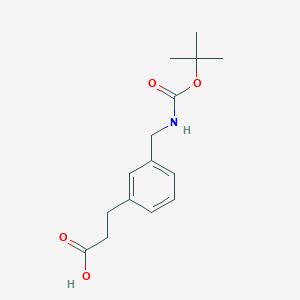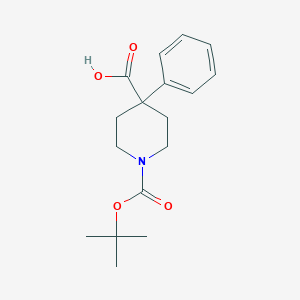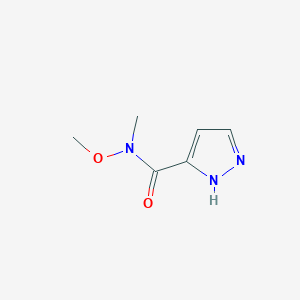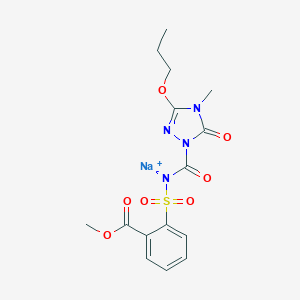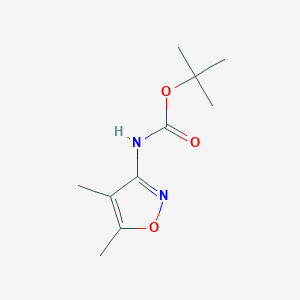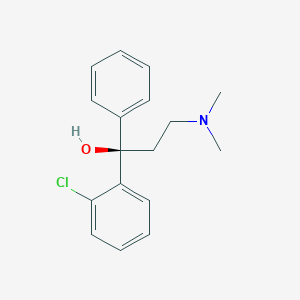![molecular formula C18H22N6O3 B061333 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide CAS No. 172758-08-6](/img/structure/B61333.png)
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, also known as BH4, is a chemical compound that plays an essential role in the human body. It is a cofactor for several enzymes that are involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which plays a crucial role in the regulation of blood pressure and vascular function.
Wirkmechanismus
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide acts as a cofactor for several enzymes that are involved in the synthesis of neurotransmitters and nitric oxide. It plays a crucial role in the regulation of these processes, which are essential for the proper functioning of the nervous and cardiovascular systems.
Biochemische Und Physiologische Effekte
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency can also lead to decreased production of neurotransmitters and nitric oxide, which can result in various neurological and cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. However, it also has some limitations, such as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. One area of research is the development of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide-based therapies for neurological and cardiovascular disorders. Another area of research is the exploration of the potential use of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to better understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential side effects.
In conclusion, N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, or N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, is a crucial compound that plays a vital role in the synthesis of neurotransmitters and nitric oxide. It has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. Further research is needed to fully understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential use in the treatment of cancer.
Synthesemethoden
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. Enzymatic synthesis, on the other hand, involves the use of enzymes that catalyze the conversion of precursors into N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in several neurological disorders, such as Parkinson's disease, depression, and schizophrenia. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
172758-08-6 |
|---|---|
Produktname |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
Molekularformel |
C18H22N6O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22N6O3/c1-9(2)15(25)22-18-21-14-13(16(26)23-18)24(11(4)10(3)20-14)17(27)12-6-5-7-19-8-12/h5-11H,1-4H3,(H3,20,21,22,23,25,26) |
InChI-Schlüssel |
IQNMVFBOBKVYSC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
Kanonische SMILES |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
Synonyme |
N-[1,4,5,6,7,8-Hexahydro-6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-2-pteridinyl]-2-methyl-propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



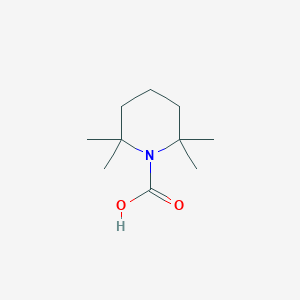
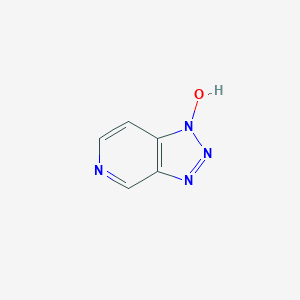
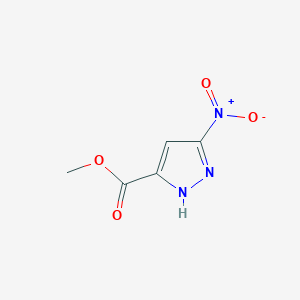

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
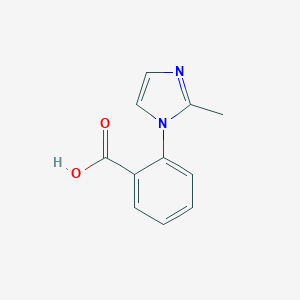
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
